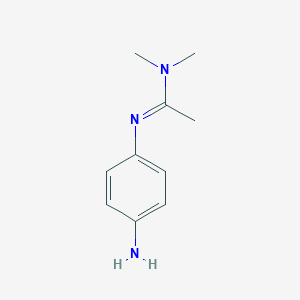

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Vue d'ensemble

Description

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- is an organic compound with the molecular formula C10H15N3. This compound is characterized by the presence of an ethanimidamide group attached to a 4-aminophenyl ring, with two methyl groups attached to the nitrogen atom. It is a derivative of benzamidine and is known for its applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- typically involves the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethyl-4-nitrobenzamidine. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired compound.

-

Step 1: Formation of N,N-dimethyl-4-nitrobenzamidine

Reactants: 4-nitroaniline, dimethylformamide dimethyl acetal (DMF-DMA)

Conditions: Reflux in anhydrous ethanol

Product: N,N-dimethyl-4-nitrobenzamidine

-

Step 2: Reduction to Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-

Reactants: N,N-dimethyl-4-nitrobenzamidine, hydrogen gas

Catalyst: Palladium on carbon (Pd/C)

Conditions: Room temperature, atmospheric pressure

Product: Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reduction step is often carried out in high-pressure hydrogenation reactors to enhance efficiency.

Analyse Des Réactions Chimiques

Amidine Group

The amidine moiety (-N-C=N-) exhibits dual reactivity:

-

Hydrolysis : Forms N,N-dimethylacetamide and 4-aminobenzaldehyde under acidic or basic conditions .

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the imine nitrogen .

Example Reaction with Methyl Iodide

Aromatic Amine Group

The para-aminophenyl group participates in:

-

Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dyes) .

-

Electrophilic Substitution : Bromination or nitration occurs at the ortho/para positions relative to the amine .

Biological Interactions

Derivatives of N'-(4-aminophenyl)-N,N-dimethylacetamidine inhibit DNA methyltransferases (DNMTs) , enzymes critical in epigenetic regulation . Key findings include:

Structure-Activity Relationships (SAR)

| Modification | Effect on DNMT3A Inhibition |

|---|---|

| Substitution with bicyclic groups | Increased potency |

| Methylation at amidine nitrogen | Reduced activity |

| Deuterated analogs | Enhanced metabolic stability |

Stability and Hazard Profile

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine typically involves the reaction of 4-aminophenyl derivatives with N,N-dimethylacetamide or its acetal forms. A notable method utilizes acetonitrile as both a solvent and an extracting agent, allowing for efficient separation of the product from unreacted materials. This method can achieve yields exceeding 90% with high purity levels .

Antibacterial and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit antibacterial and anti-inflammatory activities. These compounds have been investigated for their potential use in treating infections and inflammatory diseases due to their ability to inhibit bacterial growth and modulate immune responses .

Anticancer Activity

Some studies have highlighted the anticancer properties of this compound class. This compound derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents .

Agricultural Applications

The compound's utility extends to agriculture, where it functions as a pesticide. Its low toxicity and high efficacy make it an attractive option for developing environmentally friendly agricultural products. The compound can be used to synthesize nitrogen-containing heterocycles that are effective against various pests while minimizing environmental impact .

Material Science Applications

In materials science, this compound is explored for its role as a surfactant in CO2/N2 switching processes. This application is significant in developing new materials that can adapt to different environmental conditions, enhancing their functionality in various industrial processes .

Synthesis Efficiency

A study demonstrated an innovative synthesis route that combines reaction and extraction processes to produce high-purity this compound efficiently. The method significantly reduced synthesis time while maintaining product quality, showcasing the compound's potential for large-scale production .

Biological Evaluation

In a biological evaluation study, several derivatives of this compound were synthesized and tested for their ability to inhibit DNA methyltransferases, enzymes involved in epigenetic regulation. Some derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment by modulating gene expression .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial, anti-inflammatory, anticancer agents | Promising candidates for drug development |

| Agriculture | Pesticides | Low toxicity; environmentally friendly |

| Material Science | CO2/N2 switching surfactants | Enhances material adaptability |

| Organic Synthesis | Intermediates for nitrogen-containing heterocycles | High yield synthesis methods available |

Mécanisme D'action

The mechanism of action of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparaison Avec Des Composés Similaires

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- can be compared with other similar compounds, such as:

Benzamidine: A simpler analog with similar enzyme inhibitory properties.

Phenylguanidine: Another analog with a different substitution pattern on the phenyl ring.

4-Aminobenzamidine: Lacks the N,N-dimethyl substitution, leading to different chemical and biological properties.

Uniqueness

The presence of the N,N-dimethyl groups in Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes, making it a more potent inhibitor compared to its analogs.

Activité Biologique

N'-(4-Aminophenyl)-N,N-dimethylacetamidine is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

- Molecular Formula : C10H13N3

- Molecular Weight : 177.23 g/mol

- CAS Number : 35556-08-2

The compound is characterized by an acetamidine functional group attached to a para-aminophenyl moiety, which contributes to its biological properties.

This compound primarily interacts with various biological targets, notably enzymes and receptors involved in neurotransmitter metabolism. It has been shown to inhibit monoamine oxidase (MAO) , an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Interaction with Enzymes

-

Monoamine Oxidase Inhibition :

- The compound binds to the active site of MAO, preventing it from metabolizing neurotransmitters.

- This mechanism suggests potential use in treating mood disorders or neurodegenerative diseases where neurotransmitter levels are disrupted.

-

Cellular Signaling Modulation :

- It influences signaling pathways in neuronal cells, affecting neurotransmitter receptor activity and transport mechanisms.

Antioxidant Properties

Studies have indicated that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments. This property may contribute to its neuroprotective effects.

Anticancer Activity

Research has demonstrated that derivatives of this compound possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including:

- Activation of caspases

- Modulation of cell cycle regulators

Antimicrobial Activity

The compound has shown potential antimicrobial effects against a range of pathogens, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study indicated that treatment with this compound in animal models resulted in reduced neuronal cell death following induced oxidative stress, highlighting its potential for neuroprotection .

- Anticancer Studies :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUCSAKZQUXQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35556-08-2 | |

| Record name | Bay-d 9216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Amidantel and its deacylated derivative against nematodes?

A1: While the exact mechanism is not fully elucidated in the provided research, studies using Caenorhabditis elegans as a model organism demonstrate that both Amidantel and BAY d 9216 primarily inhibit growth and induce paralysis in the nematodes. [] This suggests a potential impact on neuromuscular function. Further research is required to pinpoint the specific molecular targets and downstream effects.

Q2: Were there any notable differences in the effects of Amidantel and its deacylated derivative on Caenorhabditis elegans?

A2: Both compounds exhibited similar effects on C. elegans, inhibiting growth and inducing paralysis at comparable concentrations (around 1.0 mM). [] Interestingly, both compounds also caused a delay in egg-laying, but did not ultimately affect the total number of eggs produced. [] This suggests a potential impact on reproductive processes, though further investigation is needed.

Q3: How does the emergence of drug resistance impact the effectiveness of Amidantel and BAY d 9216?

A3: The research identified five drug-resistant mutants of C. elegans following exposure to Amidantel and BAY d 9216. [] These mutants exhibited resistance to the growth-inhibiting effects of both compounds. [] This finding highlights the potential for the development of anthelmintic resistance, a significant concern in parasite control. Further research into the resistance mechanisms employed by these mutants could contribute valuable insights for developing strategies to combat resistance.

Q4: Beyond C. elegans, what other nematode species have been studied in relation to Amidantel and its derivatives?

A4: While the provided research primarily focuses on C. elegans, other studies indicate that derivatives of Amidantel, specifically Tribendimidine, exhibit efficacy against Necator americanus and Nippostrongylus braziliensis in animal models, and Clonorchis sinensis in vitro. [, ] These findings suggest a broader spectrum of anthelmintic activity for this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.